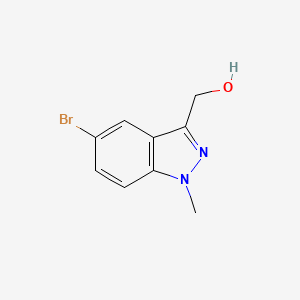

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol

Description

Significance of the Indazole Scaffold as a Privileged Heterocycle in Medicinal Chemistry and Drug Discovery

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation is attributed to its ability to bind to multiple biological targets with high affinity, serving as a versatile template for the design of a wide array of bioactive compounds. nih.gov The unique structural and electronic properties of the indazole ring system, including its aromaticity and hydrogen bonding capabilities, allow for favorable interactions with the active sites of various enzymes and receptors. researchgate.net

The diverse tautomeric forms of indazole and its distinct chemical properties make it a versatile scaffold in medicinal chemistry. researchgate.net This versatility has been exploited to develop numerous compounds that have entered clinical trials for a range of diseases. rsc.org

Overview of Indazole Derivatives and Their Broad Spectrum of Biological Activities

Indazole derivatives have garnered significant attention due to their extensive range of pharmacological activities. nih.govdntb.gov.ua These compounds have been investigated and developed for their potential as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govresearchgate.netnih.gov The adaptability of the indazole core allows for the introduction of various functional groups at different positions, leading to a wide diversity of chemical structures with distinct biological profiles. pnrjournal.com

The development of novel indazole derivatives as potent therapeutic agents is an active area of research. rsc.orgrsc.org For instance, several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold. rsc.orgrsc.org The antitumor properties of indazole derivatives are a major focus, with research targeting their inhibitory effects on various kinases and other cancer-related pathways. nih.gov

Below is a table summarizing the diverse biological activities reported for various indazole derivatives:

| Biological Activity | Description |

| Anti-cancer | Indazole derivatives have shown significant activity against various cancer cell lines, often by inhibiting kinases involved in tumor growth and proliferation. rsc.orgnih.gov |

| Anti-inflammatory | Certain indazole-containing compounds exhibit potent anti-inflammatory effects. nih.govnih.gov |

| Antibacterial & Antifungal | The indazole scaffold has been incorporated into molecules with activity against bacterial and fungal pathogens. nih.govnih.gov |

| Anti-HIV | Some indazole derivatives have been investigated for their ability to inhibit the replication of the human immunodeficiency virus. nih.govnih.gov |

| Anti-depressant | The central nervous system is another area where indazole derivatives have shown potential therapeutic applications. nih.gov |

Contextualization of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol as a Structurally Relevant Indazole Derivative

This compound is a strategically designed molecule that serves as a valuable building block in the synthesis of more complex indazole-based compounds. Each substituent on the indazole core plays a specific role:

The 5-Bromo Group: The bromine atom at this position significantly influences the electronic properties of the indazole ring and provides a reactive site for further chemical modifications through cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

The 1-Methyl Group: Alkylation at the N-1 position is a common strategy in indazole chemistry to modulate the compound's pharmacokinetic properties and to mimic the structure of indoles, another important heterocyclic scaffold in medicinal chemistry.

The 3-Hydroxymethyl Group: The methanol (B129727) substituent at the C-3 position offers a key functional group for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to build more complex molecular architectures.

The combination of these features makes this compound a versatile intermediate for the synthesis of targeted libraries of indazole derivatives aimed at discovering new drug candidates.

Below is a table detailing the chemical properties of this compound:

| Property | Value |

| Chemical Formula | C9H9BrN2O |

| Molecular Weight | 241.09 g/mol |

| CAS Number | 465529-57-1 |

| Appearance | Solid |

| SMILES | CN1N=C(CO)C2=C1C=C(Br)C=C2 |

Properties

IUPAC Name |

(5-bromo-1-methylindazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRLZJRMDWWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Evaluation and Pharmacological Mechanism Exploration of Indazole Derivatives with Structural Relevance to 5 Bromo 1 Methyl 1h Indazol 3 Yl Methanol

In Vitro Assessment of Biological Activities

The indazole scaffold is a key component in numerous compounds that have been investigated for a range of therapeutic applications. The following subsections detail the in vitro biological activities of these derivatives.

Indazole derivatives have been recognized for their potential as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Overexpression of COX-2 is associated with the overproduction of pro-inflammatory prostaglandins, which contribute to chronic inflammation and related disorders.

A study investigating the anti-inflammatory activity of indazole and its derivatives demonstrated a concentration-dependent inhibition of COX-2. nih.gov For instance, 5-aminoindazole (B92378) showed a maximum inhibition of 78% at a concentration of 50 μM. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, for indazole, 5-aminoindazole, and 6-nitroindazole (B21905) were determined to be 23.42 µM, 12.32 µM, and 19.22 µM, respectively. nih.gov These findings suggest that the anti-inflammatory effects of these indazole derivatives may be, at least in part, attributed to their ability to inhibit COX-2. nih.gov

| Compound | IC50 (µM) | Maximum Inhibition (%) at 50 µM | Reference |

|---|---|---|---|

| Indazole | 23.42 | 70 | nih.gov |

| 5-Aminoindazole | 12.32 | 78 | nih.gov |

| 6-Nitroindazole | 19.22 | 68 | nih.gov |

| Celecoxib (Reference) | 5.10 | N/A | nih.gov |

The broad-spectrum antimicrobial potential of indazole derivatives has been a subject of extensive research. These compounds have shown efficacy against various pathogens, including bacteria, fungi, and protozoa.

In terms of antibacterial activity, a novel class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA gyrase B, a clinically validated target for antibacterials. nih.gov These compounds demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens. nih.gov

Regarding antifungal activity, certain indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated. These compounds have shown promising activity against various fungal strains.

Furthermore, indazole derivatives have exhibited significant antiprotozoal activity. Studies have reported their effectiveness against parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

The indazole scaffold is present in several FDA-approved small molecule anti-cancer drugs, highlighting its importance in oncology research. Numerous studies have reported the in vitro antiproliferative activity of novel indazole derivatives against a variety of cancer cell lines.

For example, one study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. longdom.orgnih.gov This compound was found to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line. longdom.org It also induced apoptosis in a dose-dependent manner, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. longdom.org

Another study on polysubstituted indazoles found that several compounds displayed interesting antiproliferative activity against A2780 and A549 human cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2f | Various | 0.23–1.15 | longdom.orgnih.gov |

| Polysubstituted indazoles | A2780 (ovarian) | 0.64–17 | nih.gov |

| Polysubstituted indazoles | A549 (lung) | 0.64–17 | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | 5.15 | nih.gov |

| 1H-indazole-3-amine derivative (5k) | Hep-G2 (liver) | 3.32 | nih.gov |

Beyond their anti-inflammatory, antimicrobial, and antitumor effects, indazole derivatives have been explored for other potential therapeutic applications.

Anti-HIV Activity: Research has led to the discovery of imidazole (B134444) thioacetanilide (B1681303) derivatives with potent anti-HIV-1 activity. For instance, compounds 29e and 29b exhibited EC50 values of 0.18 µM and 0.20 µM, respectively, which were more potent than the reference drugs nevirapine (B1678648) and delavirdine. researchgate.net

Antiarrhythmic Activity: The indazole nucleus is found in compounds with cardiovascular effects, including antiarrhythmic properties. nih.gov One promising indazole derivative, ARRY-371797, a p38α (MAPK14)-selective kinase inhibitor, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy, a condition that can lead to arrhythmias. nih.gov

Anti-diabetic Activity: Indazole-based thiadiazole hybrid derivatives have been evaluated as potential dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these derivatives demonstrated remarkable inhibitory activity against α-glucosidase, suggesting their potential for the management of diabetes. nih.gov

Molecular Mechanism of Action Studies

Understanding the molecular targets and mechanisms of action of indazole derivatives is crucial for their development as therapeutic agents. The following subsection outlines key enzyme inhibition studies.

DNA Gyrase Inhibition: A novel class of indazole derivatives has been identified as inhibitors of the bacterial DNA gyrase B (GyrB) subunit. nih.gov This enzyme is essential for bacterial DNA replication, making it a validated target for antibacterial drugs. The indazole derivatives showed excellent enzymatic activity, with some compounds having an IC50 of less than 8 nM against Staphylococcus aureus (Sa) GyrB. nih.gov

HDAC Inhibition: Indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives have been designed and evaluated as inhibitors of histone deacetylases (HDACs). Compounds 15k and 15m were identified as potent inhibitors of HDAC1 (IC50 = 2.7 nM and 3.1 nM, respectively), HDAC2 (IC50 = 4.2 nM and 3.6 nM, respectively), and HDAC8 (IC50 = 3.6 nM and 3.3 nM, respectively). mdpi.com While specific data on HDAC6 is limited, the broad activity against other HDAC isoforms suggests potential in this area.

Tyrosine Kinase Inhibition: Many indazole derivatives have been developed as inhibitors of protein kinases, including tyrosine kinases, which are critical in cancer cell signaling. For example, derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One series of quinazoline (B50416) derivatives of indazole exhibited excellent activity against VEGFR-2, with some compounds having IC50 values as low as 5.4 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 90 nM). researchgate.net Other indazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), with IC50 values in the low nanomolar range. ijrpb.com

Akt Kinase Inhibition: The serine/threonine kinase Akt is a key regulator of cell growth and survival, and its inhibition is a target for cancer therapy. A series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR signaling pathway. nih.gov One compound, W24 , exhibited broad-spectrum antiproliferative activity with IC50 values ranging from 0.43 to 3.88 µM across four different cancer cell lines. nih.gov Additionally, an analog-sensitive strategy has been used to develop indazole-based inhibitors selective for mutant versions of Akt1, with an IC50 of 18 nM for one such engineered kinase. ijfans.org

| Enzyme Target | Compound/Derivative Series | IC50 (nM) | Reference |

|---|---|---|---|

| DNA Gyrase B (S. aureus) | Pyrazolopyridone derivative 1g | <8 | nih.gov |

| HDAC1 | Compound 15k | 2.7 | mdpi.com |

| HDAC1 | Compound 15m | 3.1 | mdpi.com |

| HDAC2 | Compound 15k | 4.2 | mdpi.com |

| HDAC2 | Compound 15m | 3.6 | mdpi.com |

| HDAC8 | Compound 15k | 3.6 | mdpi.com |

| HDAC8 | Compound 15m | 3.3 | mdpi.com |

| VEGFR-2 | Quinazoline derivative 12b | 5.4 | researchgate.net |

| VEGFR-2 | Quinazoline derivative 12c | 5.6 | researchgate.net |

| VEGFR-2 | Quinazoline derivative 12e | 7.0 | researchgate.net |

| FGFR1 | 1H-indazol-3-amine derivative 99 | 2.9 | ijrpb.com |

| Akt1 (analog sensitive) | 3-IB-PP1 | 18 | ijfans.org |

Receptor Antagonism or Agonism (e.g., Glucagon (B607659) Receptor, GPR120, GPR40, Estrogen Receptor Degraders)

Indazole-based compounds have been extensively explored as modulators of various receptors, demonstrating both antagonistic and agonistic activities critical for therapeutic intervention in diseases like type 2 diabetes and estrogen receptor-positive (ER+) breast cancer. nih.govnih.gov

Glucagon Receptor (GCGR) Antagonism

The antagonism of the glucagon receptor is a promising strategy for managing type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. researchgate.netnih.gov Researchers have developed novel series of indazole and indole (B1671886) derivatives that act as potent GCGR antagonists. nih.gov Through scaffold hopping and structure-activity relationship (SAR) studies, compounds with excellent potency and favorable pharmacokinetic profiles in mice and rats have been identified. nih.govresearchgate.net For instance, SAR studies on the indazole core focused on substitutions at the C3 and C6 positions, leading to the identification of potent antagonists. researchgate.net Compound 13K , an indazole-based β-alanine derivative, demonstrated significant inhibition of glucagon-mediated blood glucose increase in an acute dog glucagon challenge test. nih.gov Another potent antagonist, 16d , was found to be orally active in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice. researchgate.net

G Protein-Coupled Receptor 120 (GPR120) and GPR40 Agonism

GPR120, a G protein-coupled receptor activated by free fatty acids, is a target for type 2 diabetes treatment due to its role in stimulating glucagon-like peptide-1 (GLP-1) release. mdpi.comnih.gov A series of indazole-6-phenylcyclopropylcarboxylic acids has been identified as selective GPR120 agonists. acs.orgnih.govresearchgate.net SAR studies were conducted to optimize potency for GPR120 while ensuring selectivity against the related GPR40 receptor. acs.orgnih.gov The identification of a specific (S,S)-cyclopropylcarboxylic acid motif was crucial for achieving this selectivity. acs.orgresearchgate.net Compounds such as 33 and 34 from this series demonstrated efficacy in oral glucose tolerance studies, with their effects shown to be GPR120-dependent through studies in GPR120 null and wild-type mice. acs.orgnih.govresearchgate.net

| Compound/Series | Target Receptor | Activity | Key Findings |

| Indazole/Indole Derivatives | Glucagon Receptor (GCGR) | Antagonist | Discovered through scaffold hopping from known leads like MK-0893; showed excellent pharmacokinetic properties in rodents. nih.govresearchgate.net |

| 13K (Indazole β-alanine derivative) | Glucagon Receptor (GCGR) | Antagonist | Significantly inhibited glucagon-mediated blood glucose increase in an acute dog glucagon challenge model. nih.gov |

| 16d | Glucagon Receptor (GCGR) | Antagonist | Orally active in blunting glucagon-induced glucose excursion in hGCGR mice. researchgate.net |

| Indazole-6-phenylcyclopropylcarboxylic Acids | GPR120 | Agonist | A series of selective GPR120 agonists with in vivo efficacy in glucose tolerance studies. acs.orgnih.gov |

| Compound 33 | GPR120 | Agonist | Showed lower CNS penetration and demonstrated activity in oral glucose tolerance studies. acs.orgnih.govresearchgate.net |

Selective Estrogen Receptor Degraders (SERDs)

In the field of oncology, particularly for ER+ breast cancer, indazole derivatives have been developed as selective estrogen receptor degraders (SERDs). bohrium.com Endocrine therapies are often limited by resistance, making SERDs that induce the degradation of the estrogen receptor an attractive alternative. nih.gov A series of tricyclic indazoles was identified as a novel class of SERD antagonists. researchgate.net Further optimization of an indazole series led to the discovery of compounds 47 and 56 , which induced tumor regression in a tamoxifen-resistant breast cancer xenograft model. bohrium.com More recently, structure-based optimization of a lead compound by replacing a 6-hydroxybenzothiophene with a 6H-thieno[2,3-e]indazole scaffold led to the identification of compound 40 . nih.govacs.org This compound exhibited potent ERα degradation, superior pharmacokinetic properties, and robust antitumor efficacy in mice breast cancer xenograft models. nih.gov

| Compound/Series | Target Receptor | Activity | Key Findings |

| Tricyclic Indazoles | Estrogen Receptor (ER) | SERD Antagonist | Novel class of SERDs developed to overcome reactive metabolite issues of previous scaffolds. researchgate.net |

| Indazoles 47 and 56 | Estrogen Receptor (ER) | SERD | Induced tumor regression in a tamoxifen-resistant breast cancer xenograft model. bohrium.com |

| Compound 40 (Thieno[2,3-e]indazole derivative) | Estrogen Receptor α (ERα) | SERD | Showed potent ERα degradation, superior pharmacokinetics, and robust antitumor efficacy in vivo. nih.govacs.org |

Pathway Modulation and Cellular Signaling Interventions

Indazole derivatives exert their biological effects by intervening in critical cellular signaling pathways, particularly those involved in cancer cell proliferation, survival, and migration. researchgate.netnih.gov

One key area of investigation is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in tumor cell growth and survival. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Among them, compound W24 exhibited broad-spectrum activity against several cancer cell lines. nih.gov Mechanistic studies revealed that W24 inhibits the PI3K/AKT/mTOR pathway, leading to the suppression of downstream targets. This inhibition results in G2/M cell cycle arrest and apoptosis, mediated by the regulation of proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, W24 was shown to increase intracellular reactive oxygen species (ROS) levels and disrupt the mitochondrial membrane potential in HGC-27 gastric cancer cells. nih.gov

In other studies, indazole derivatives have been shown to induce apoptosis through pathways independent of PI3K/AKT/mTOR. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netrsc.org This compound also decreased mitochondrial membrane potential and increased ROS levels. researchgate.netrsc.org Additionally, treatment with 2f disrupted cancer cell migration and invasion by reducing matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. researchgate.netrsc.org

Indazole scaffolds are also utilized in the design of histone deacetylase (HDAC) inhibitors. nih.gov Compounds 15k and 15m were identified as potent inhibitors of HDAC1, HDAC2, and HDAC8. nih.gov Their mechanism involves the upregulation of acetylated α-tubulin and histone H3, leading to cell cycle arrest in the G2/M phase and the promotion of apoptosis in cancer cells. nih.gov

| Compound | Modulated Pathway | Cellular Effects |

| W24 | PI3K/AKT/mTOR Inhibition | Induced G2/M cell cycle arrest and apoptosis; inhibited migration and invasion. nih.gov |

| 2f | Apoptosis Induction | Upregulated cleaved caspase-3 and Bax, downregulated Bcl-2; increased ROS; disrupted migration. researchgate.netrsc.org |

| 15k and 15m | HDAC Inhibition | Upregulated acetylated α-tubulin and histone H3; caused G2/M cell cycle arrest and apoptosis. nih.gov |

In Vivo Preclinical Models for Efficacy Assessment of Indazole Derivatives

The therapeutic potential of indazole derivatives is ultimately validated through efficacy studies in in vivo preclinical models, which are crucial for translating in vitro findings into a systemic context. itmedicalteam.pl A variety of animal models are employed depending on the therapeutic target.

For anti-diabetic indazole derivatives, glucagon challenge models are commonly used. In these models, the ability of a compound to suppress a rise in blood glucose following an injection of glucagon is measured. Indazole-based GCGR antagonists have demonstrated significant efficacy in such models. For instance, compound 13K effectively inhibited the glucagon-mediated blood glucose increase when administered orally to dogs. nih.gov Similarly, compound 158 was orally active in blunting glucose excursion in a glucagon challenge model using glucagon receptor humanized (hGCGR) mice and also lowered glucose levels in hGCGR ob/ob mice. researchgate.net For GPR120 agonists, oral glucose tolerance tests (OGTT) are used, where compounds like 33 and 34 showed improved glucose control, an effect absent in GPR120 knockout mice, confirming the on-target mechanism. acs.orgnih.govresearchgate.net

In oncology, xenograft models are the standard for assessing anti-tumor efficacy. These models involve implanting human cancer cells into immunocompromised mice. The indazole-based SERD, compound 40 , showed robust antitumor efficacy in a mice breast cancer xenograft model. nih.gov Similarly, indazoles 47 and 56 induced tumor regression in a tamoxifen-resistant breast cancer xenograft, highlighting their potential for treating resistant forms of cancer. bohrium.com The anti-cancer agent 2f was also shown to suppress tumor growth in a 4T1 tumor model in vivo. researchgate.netrsc.org

For evaluating anti-inflammatory properties, the carrageenan-induced hind paw edema model in rats is a well-established method. nih.govresearchgate.net Indazole and its derivatives, such as 5-aminoindazole, have shown significant, dose-dependent inhibition of inflammation in this model, with their effects attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net

| Compound/Series | Preclinical Model | Disease Area | Key In Vivo Efficacy Findings |

| 13K | Acute Dog Glucagon Challenge | Diabetes | Significantly inhibited glucagon-mediated blood glucose increase. nih.gov |

| 158 | hGCGR Mice Glucagon Challenge & hGCGR ob/ob Mice | Diabetes | Blunted glucagon-induced glucose excursion and lowered acute glucose levels. researchgate.net |

| 33 and 34 | Oral Glucose Tolerance Test (WT/KO GPR120 mice) | Diabetes | Demonstrated GPR120-dependent glucose lowering efficacy. acs.orgnih.govresearchgate.net |

| 40 , 47 , 56 | Breast Cancer Xenograft Models (including tamoxifen-resistant) | Cancer | Showed robust antitumor efficacy and induced tumor regression. nih.govbohrium.com |

| 2f | 4T1 Tumor Model | Cancer | Suppressed tumor growth in vivo. researchgate.netrsc.org |

| Indazole, 5-aminoindazole | Carrageenan-Induced Rat Paw Edema | Inflammation | Produced significant, dose-dependent anti-inflammatory effects. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling in Indazole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole analogues, 3D-QSAR studies have been instrumental in understanding the structural requirements for their inhibitory potency against various targets. nih.gov

In a study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, 3D-QSAR models were developed to correlate the structural features of the compounds with their inhibitory activity. nih.gov These models utilize molecular fields to quantify the steric and electrostatic properties of the molecules. The resulting contour maps provide a visual representation of which regions of the molecule are sensitive to modification. For instance, these maps can indicate where bulky groups might enhance or diminish activity, and where electrostatic interactions are favorable. nih.gov The statistical validation of these models, often using Partial Least Squares (PLS), ensures their predictive power for designing new, more potent inhibitors. nih.gov

Another QSAR study focused on indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. nih.gov This research employed a combination of 2D and 3D descriptors to develop a robust QSAR model. nih.govdistantreader.org The model successfully explained and predicted the variance in inhibitory activity, highlighting specific physicochemical properties crucial for biological function. nih.gov

Table 1: Key Parameters in a QSAR Model for Indazole Analogues against SAH/MTAN

| Parameter | Description | Importance |

|---|---|---|

| R² | Coefficient of determination | Explains 85.2% of the variance in inhibitory activity. nih.gov |

| Q² | Cross-validated correlation coefficient | Indicates the model's predictive ability (78.1% of variance). nih.gov |

| Descriptors | AATS1v, RDF55m, E1s, etc. | Molecular properties crucial for SAH/MTAN inhibition. nih.gov |

These QSAR models serve as valuable guides, allowing researchers to prioritize the synthesis of compounds with a higher probability of success, thereby optimizing resources and time in the discovery of novel therapeutic agents. nih.govnih.gov

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for identifying potential biological targets for indazole derivatives and for elucidating the specific molecular interactions that govern their binding affinity. biotech-asia.org

The indazole scaffold is recognized as an effective "hinge-binding" motif, particularly in protein kinases. Docking simulations have been widely applied to various indazole-based compounds to understand their interactions with targets such as VEGFR-2, a key player in cancer angiogenesis. biotech-asia.orgnih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the indazole derivative and the amino acid residues in the target's binding pocket. researchgate.net

For example, in a study of indazole compounds inhibiting SAH/MTAN, molecular docking revealed that several amino acid residues are consistently involved in the binding of all tested compounds. nih.gov The analysis further distinguished between highly active, intermediate, and lower active compounds based on their interaction patterns with specific residues. nih.govaboutscience.eu

Table 2: Common Interacting Residues for Indazole Ligands in SAH/MTAN

| Compound Activity | Common Interacting Residues | Additional Crucial Residues |

|---|---|---|

| All Compounds | ASP197, PHE151, ILE152, GLU172, MET173 nih.gov | - |

| Higher Activity | ASP197, PHE151, ILE152, GLU172, MET173 nih.gov | ALA150, PHE335, VAL171 nih.gov |

Similarly, docking studies of 1H-indazole analogues with the Cyclooxygenase-2 (COX-2) enzyme identified key interactions with residues like Phe381, Leu352, and Val523, providing a structural basis for their anti-inflammatory potential. researchgate.net The binding energy scores calculated from these simulations help in ranking potential inhibitors and prioritizing them for further experimental validation. biotech-asia.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked conformation and to analyze the persistence of key interactions. nih.govnih.gov

MD simulations have been applied to the most potent indazole derivatives identified through docking to confirm their stability within the active site of their target protein. nih.gov For instance, an MD simulation of a highly potent indazole compound bound to HIF-1α demonstrated that the ligand remained stably bound within the active site throughout the simulation period. nih.gov

In another study involving 1H-indazole analogues and the COX-2 enzyme, MD simulations indicated that the lead compound was relatively stable in the enzyme's active site. researchgate.netscispace.com A subsequent Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method to calculate the free energy of binding, further confirmed the substantial binding affinity of the compound for its target. researchgate.netscispace.com These simulations provide a more realistic representation of the physiological environment and help to refine the understanding of the binding mode, confirming the stability of interactions predicted by docking. nih.govbohrium.com

De Novo Design and Virtual Screening Approaches for Novel Indazole Derivatives

Computational chemistry also enables the discovery of entirely new indazole derivatives through virtual screening and de novo design strategies. nih.gov Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target.

Fragment-based virtual screening is one such approach, where small molecular fragments are docked into the target's active site, and promising fragments are then elaborated or linked together to create novel lead compounds. nih.gov This strategy, combined with bioisosterism (the replacement of one part of a molecule with another that has similar physical or chemical properties), has been successfully used to design novel indazole-based inhibitors of histone deacetylases (HDACs). nih.gov

Pharmacophore-based virtual screening is another powerful technique. acs.org A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. Such a model, once created and validated, can be used to rapidly screen large compound databases to find molecules that match the pharmacophore and are therefore likely to be active. researchgate.net This method has been employed to discover novel inhibitors for targets like the Estrogen Receptor Alpha (ERα). researchgate.net

These in silico approaches, including structure-guided drug design, allow for the rational design and efficient identification of new indazole derivatives with desired biological activities, significantly streamlining the early stages of drug development. nih.govnih.gov

Research Challenges and Future Perspectives in the Study of 5 Bromo 1 Methyl 1h Indazol 3 Yl Methanol

Development of Novel and Efficient Synthetic Routes for Specific Indazole Derivatives

A significant challenge in the exploration of specific indazole derivatives like (5-Bromo-1-methyl-1H-indazol-3-yl)methanol is the development of flexible and efficient synthetic routes. Traditional methods often require harsh conditions or multiple steps, limiting the rapid generation of analogues for structure-activity relationship (SAR) studies.

Future research will likely focus on modern synthetic strategies to overcome these hurdles. A plausible, though multi-step, route to the target compound could begin with the condensation of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) to form 5-bromo-1H-indazol-3-amine. nih.gov This intermediate would then undergo N1-methylation, followed by a Sandmeyer-type reaction to convert the 3-amino group to a hydroxyl group, potentially via a diazonium salt intermediate. The final step would be the reduction of a C3-aldehyde or carboxylic acid to the desired hydroxymethyl group.

However, the future lies in more streamlined approaches. Late-stage functionalization, particularly C-H activation, offers a promising avenue for directly introducing substituents onto the indazole core, reducing the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are already fundamental for modifying the 5-bromo position, allowing for the introduction of diverse molecular fragments. nbinno.com The development of regioselective C-H functionalization at other positions on the indazole ring would provide even greater synthetic flexibility.

| Synthetic Strategy | Description | Advantages | Challenges |

| Classical Cyclization | Condensation of substituted phenylhydrazines or reaction of o-halobenzonitriles with hydrazine. nih.gov | Well-established, good for initial scale-up. | Often requires harsh conditions, limited substrate scope. |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, or Heck reactions at halogenated positions (e.g., 5-bromo). nbinno.comrsc.org | High functional group tolerance, allows for diverse analogues. | Requires pre-functionalized indazoles, catalyst cost. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the indazole C-H bonds. | Atom-economical, allows for late-stage modification. | Regioselectivity can be difficult to control. |

| Photoredox Catalysis | Use of light to enable novel bond formations under mild conditions. | Mild reaction conditions, access to unique reactivity. | Scalability can be a concern, requires specialized equipment. |

Advanced Mechanistic Studies on Specific Biological Targets of Indazole Compounds

The indazole scaffold is known to interact with a wide range of biological targets, most notably protein kinases. rsc.orgbiotech-asia.org Approved drugs like Pazopanib and Axitinib, which are multi-kinase inhibitors, feature the indazole core. nih.gov For a specific and less-studied derivative like this compound, a primary challenge is the identification of its specific biological target(s).

The future perspective in this area involves a multi-pronged approach. Initial screening against large panels of kinases and other enzyme families can rapidly identify potential targets. rsc.org Once a primary target is identified, advanced mechanistic studies are crucial to understand the molecular basis of its activity. Techniques such as X-ray crystallography can reveal the precise binding mode of the compound within the target's active site, highlighting key interactions. Computational methods, including molecular dynamics simulations, can then be used to study the dynamic nature of this interaction and predict the effects of structural modifications.

Furthermore, understanding the downstream cellular consequences of target engagement is critical. This involves a suite of cell-based assays to probe effects on signaling pathways, cell cycle progression, and apoptosis. For instance, studies on other indazole derivatives have elucidated their ability to disrupt the mitotic spindle and induce cell death in cancer cells. samipubco.com Applying these advanced techniques will be essential to uncover the mechanism of action for this compound and guide its future development.

Exploration of Polypharmacology and Multi-Targeting Approaches with Indazole Scaffolds

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profiles of many drugs. nih.gov The indazole scaffold is a prime example of a structure capable of producing polypharmacological agents. samipubco.com A major challenge and opportunity is to rationally harness this multi-targeting capability for therapeutic benefit, especially in complex diseases like cancer or neurodegenerative disorders. samipubco.com

Future research will focus on systematically mapping the target landscape of indazole derivatives. One study, for example, synthesized 65 distinct indazole derivatives and evaluated their activity across 17 different membrane transporters, revealing that many of the compounds had cross-target activity. samipubco.com This highlights the potential of the indazole scaffold to modulate proteins beyond the well-known kinase family.

For this compound, a key future perspective is to perform broad off-target profiling early in the discovery process. nih.gov This could involve screening against diverse protein families to build a comprehensive interaction map. Uncovering a unique polypharmacological profile could provide a rationale for its use in specific disease contexts where engaging multiple nodes in a disease network is advantageous. nih.gov This multi-targeting approach can enhance therapeutic outcomes and potentially overcome drug resistance mechanisms that arise from the redundancy of signaling pathways. samipubco.com

Strategic Design Principles for Enhanced Potency and Selectivity in Indazole Derivatives

A central challenge in medicinal chemistry is to rationally design molecules with high potency for their intended target and high selectivity against other proteins to minimize off-target effects. For indazole derivatives, extensive SAR studies have provided key insights into how different substituents influence biological activity.

The strategic design of future derivatives of this compound will build upon these principles:

The 5-Bromo Position : The bromine atom at the C-5 position significantly influences the molecule's electronic properties and lipophilicity. Crucially, it serves as a synthetic handle for introducing a wide variety of substituents via cross-coupling reactions, allowing for fine-tuning of target affinity and selectivity. cymitquimica.com

The N1-Methyl Group : Alkylation at the N-1 position, as seen with the methyl group, is a common strategy in indazole-based drug design. This modification blocks the hydrogen-bond donating capability of the N-H group, which can alter the binding mode, improve metabolic stability, and affect pharmacokinetic properties. cymitquimica.com

The C3-Hydroxymethyl Group : The substituent at the C-3 position is critical for target interaction. While many known indazole inhibitors feature amides or other groups at this position, the hydroxymethyl group offers a different profile. nih.gov It can act as both a hydrogen bond donor and acceptor, potentially forging unique interactions within a protein's binding pocket. SAR studies on related compounds have shown that a hydroxymethyl side chain can be crucial for retaining potent inhibitory activity. nih.govrsc.org

Future design strategies will involve systematically exploring the chemical space around this core scaffold. This includes replacing the 5-bromo group with other functionalities, varying the N1-alkyl substituent, and modifying the C3-hydroxymethyl group to optimize potency and selectivity against newly identified targets.

| Position | Substituent | Role in Design | Potential Modifications |

| C-5 | Bromo | Influences electronics; acts as a synthetic handle for diversification. | Aryl/heteroaryl groups (via Suzuki coupling), alkynes (via Sonogashira), amines (via Buchwald-Hartwig). |

| N-1 | Methyl | Blocks H-bond donation, impacts solubility and metabolic stability. | Other alkyl chains, cyclic groups, or polar substituents to modulate physicochemical properties. |

| C-3 | Hydroxymethyl | Can form key hydrogen bonds with the biological target. nih.govrsc.org | Conversion to ether, ester, or amine to probe for additional interactions; replacement with other H-bond donors/acceptors. |

By integrating novel synthetic routes, advanced mechanistic studies, and a deep understanding of polypharmacology and SAR, the research community can unlock the full therapeutic potential of specific scaffolds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.